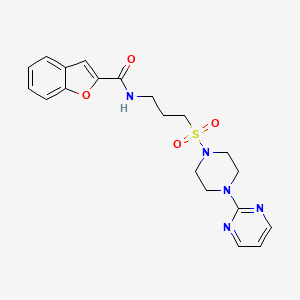

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide

Description

N-(3-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran-2-carboxamide core linked to a sulfonylated propyl chain, which is further connected to a piperazine ring substituted at the 4-position with a pyrimidin-2-yl group.

Properties

IUPAC Name |

N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4S/c26-19(18-15-16-5-1-2-6-17(16)29-18)21-9-4-14-30(27,28)25-12-10-24(11-13-25)20-22-7-3-8-23-20/h1-3,5-8,15H,4,9-14H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASZERXDWWMWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction with pyrimidine-2-yl chloride. The sulfonyl-propyl linkage is formed by reacting the piperazine derivative with 1,3-propane sultone. Finally, the carboxamide group is introduced through an amidation reaction with benzofuran-2-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry to improve reaction efficiency, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran core can be oxidized to form benzofuran-2,3-dione.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Benzofuran-2,3-dione.

Reduction: Benzofuran-2-carboxamide amine.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. The benzofuran core may interact with enzymes or other proteins, influencing biochemical pathways. The sulfonyl-propyl linkage can enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The target compound shares structural motifs with several analogs, enabling comparative analysis:

Key Observations:

Core Structure :

- The target compound and ’s analog both feature a benzofuran-2-carboxamide core, which is absent in ’s pyrimidine-5-carboxamide derivatives. This core may confer distinct electronic or steric properties for target binding.

Linker and Substituents: The target compound employs a sulfonylpropyl linker, whereas ’s analog uses a chlorophenyl group. ’s compounds feature nitrophenoxy or methoxyphenoxy linkers, which introduce electron-withdrawing or electron-donating effects, respectively, altering reactivity and binding affinity .

Piperazine Substitutions :

- The target compound’s piperazine is substituted with a pyrimidin-2-yl group, enabling hydrogen bonding via its nitrogen atoms. In contrast, ’s analog has an isobutyryl group, which may sterically hinder interactions with flat binding pockets .

- ’s derivatives incorporate morpholine carbonyl groups, which could enhance metabolic stability compared to pyrimidine or isobutyryl substituents .

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign proton environments (e.g., benzofuran aromatic signals at δ 7.0–7.6 ppm, piperazine-CH₂ at δ 2.5–3.5 ppm) and carbon backbone .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 425.91 for related derivatives) .

- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1150–1300 cm⁻¹) stretches .

How can researchers optimize synthetic yields for carboxamide derivatives with similar scaffolds?

Q. Advanced

- Reagent stoichiometry : Optimize TBTU:DIEA ratios (e.g., 1.5:1 molar excess) to enhance coupling efficiency .

- Temperature control : Gradual warming from 0°C to RT minimizes side reactions (e.g., sulfonyl group hydrolysis) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates in multi-step reactions .

- Computational guidance : Use quantum chemical calculations (e.g., reaction path searches) to predict optimal conditions, as demonstrated in ICReDD methodologies .

How can contradictory biological activity data for benzofuran-carboxamide derivatives be resolved?

Q. Advanced

- Substituent analysis : Compare analogues with varying substituents (e.g., 2,3-dichloro vs. 2-methoxy phenyl groups) to identify structure-activity relationships (SAR). For example, dichloro derivatives show higher receptor affinity (δ opioid receptor binding) than methoxy variants .

- Assay standardization : Control variables like salt form (HCl vs. oxalate) and purity (HPLC ≥98%) to ensure reproducibility .

- Target validation : Use knockout models or competitive binding assays to confirm specificity for suspected targets (e.g., serotonin or dopamine receptors) .

What computational strategies predict the reactivity of intermediates in this compound’s synthesis?

Q. Advanced

- Reaction path modeling : Apply density functional theory (DFT) to map energy barriers for critical steps (e.g., amide bond formation) .

- Transition state analysis : Identify steric/electronic bottlenecks (e.g., pyrimidine ring steric hindrance) using software like Gaussian or ORCA .

- Machine learning : Train models on existing reaction datasets to predict optimal catalysts or solvents for sulfonylation steps .

How does the sulfonylpropyl linker influence pharmacological properties?

Q. Advanced

- Lipophilicity : The sulfonyl group increases polarity, potentially improving aqueous solubility but reducing blood-brain barrier penetration .

- Conformational rigidity : The propyl linker may restrict rotational freedom, enhancing receptor binding specificity (e.g., for G-protein-coupled receptors) .

- Metabolic stability : Evaluate susceptibility to esterase cleavage via in vitro microsomal assays .

What purification techniques are most effective post-synthesis?

Q. Basic

- Column chromatography : Use gradient elution (hexane:ethyl acetate) for polar intermediates .

- Recrystallization : Ethanol/CHCl₃ mixtures yield high-purity crystalline salts (e.g., HCl salts with mp 209–212°C) .

- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., unreacted carboxylic acid precursors) .

What challenges arise when scaling synthesis for preclinical studies?

Q. Advanced

- Reproducibility : Batch-to-batch variability in coupling efficiency (e.g., TBTU degradation) requires strict moisture control .

- Cost optimization : Replace TBTU with cheaper coupling agents (e.g., HATU) without compromising yield .

- Safety : Manage exotherms during sulfonylation by scaling reaction vessels and cooling systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.